molecular formula C30H25ClFN5O4 B611102 T-1840383 CAS No. 1195779-24-8

T-1840383

Cat. No.: B611102
CAS No.: 1195779-24-8
M. Wt: 574.0094
InChI Key: OJYDTTFFDHJUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-1840383 is a small-molecule kinase inhibitor developed by Takeda Pharmaceutical Co., targeting MET (hepatocyte growth factor receptor) and VEGFR1-3 (vascular endothelial growth factor receptors 1–3), along with RET, RON, RSE, TIE2, and TRKA . It was designed to simultaneously block tumor proliferation (via MET inhibition) and angiogenesis (via VEGFR suppression), offering a dual mechanism of action .

Properties

CAS No.

1195779-24-8

Molecular Formula

C30H25ClFN5O4

Molecular Weight

574.0094

IUPAC Name

N-[4-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-a]pyridin-6-yl}oxy)-3-fluorophenyl]-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide hydrochloride

InChI

InChI=1S/C30H24FN5O4.ClH/c1-18-7-12-23(30(39)36(18)21-5-3-2-4-6-21)29(38)32-20-10-13-25(24(31)15-20)40-22-11-14-27-33-26(17-35(27)16-22)34-28(37)19-8-9-19;/h2-7,10-17,19H,8-9H2,1H3,(H,32,38)(H,34,37);1H

InChI Key

OJYDTTFFDHJUIB-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C)N(C2=CC=CC=C2)C1=O)NC3=CC=C(OC4=CN5C(C=C4)=NC(NC(C6CC6)=O)=C5)C(F)=C3.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

T-1840383, T 1840383, T1840383

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Insights :

  • Inhibits HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation, disrupting downstream pathways (AKT, ERK) critical for tumor survival and angiogenesis .
  • Suppresses constitutively activated c-Met in c-MET-amplified cancer cells, reducing tumor growth in xenograft models .
  • Demonstrates potent efficacy in gastric cancer peritoneal dissemination models, significantly prolonging survival in mice .

Preclinical Data :

  • Reduced microvessel density and phospho-MET levels in tumors, confirming antiangiogenic and antiproliferative effects .
  • Achieved tumor regression in MKN45 xenografts and NUGC4-derived peritoneal dissemination models without reported toxicity in initial studies .

Comparison with Similar Compounds

Below is a comparative analysis of T-1840383 with other MET/VEGFR inhibitors, focusing on target specificity, efficacy, and clinical progress.

Table 1: Key Features of this compound and Comparable Inhibitors

Compound Targets Key Findings Development Stage Safety Profile
This compound MET, VEGFR1-3, RET, RON, RSE, TIE2, TRKA Dual inhibition of MET/VEGFR; efficacy in gastric xenografts Preclinical No toxicity reported
TAS-115 MET, VEGFR Anti-angiogenic activity; non-toxic in vitro/in vivo Phase I (NCT03170943) Well-tolerated
BMS-777607 MET, AXL, RON, TYRO3 Phase I/II trials in NSCLC and hepatocellular carcinoma Phase I/II Mild gastrointestinal AEs
LY-2801653 MET, MST1R, FLT3, AXL, PDGFRA, ROS1 Broad-spectrum inhibition; suppressed metastasis in preclinical models Preclinical Limited data
S49076 MET, AXL, FGFR1-3 Overcame resistance to EGFR inhibitors in NSCLC models Phase I/II Manageable toxicity
Golvatinib MET, VEGFR2 Synergy with lenvatinib; reversed HGF resistance Phase I (NCT00869895) Diarrhea, nausea

Target Specificity and Mechanism

  • This compound : Broadest target profile among peers, including MET, VEGFRs, and multiple tyrosine kinases (RET, RON). This polypharmacology enhances its applicability across diverse tumors but may increase off-target risks .
  • TAS-115 and Golvatinib : Focus on MET/VEGFR, offering narrower but more validated dual inhibition for angiogenesis-driven cancers .
  • LY-2801653 and BMS-777607 : Target MET alongside AXL or FLT3, addressing resistance mechanisms in tumors with complex signaling cross-talk .

Efficacy in Preclinical Models

  • Gastric Cancer: this compound outperformed KRC-408, Simm530, and other MET inhibitors in suppressing xenograft growth and peritoneal dissemination . SGX523 and E7050 showed similar preclinical efficacy but lacked VEGFR inhibition .
  • Angiogenesis : this compound and TAS-115 reduced microvessel density in tumors, whereas BMS-777607 primarily inhibited metastasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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